1-(4-Bromopyridin-2-yl)piperidin-4-one
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Overview
Description
1-(4-Bromopyridin-2-yl)piperidin-4-one is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol It is a derivative of piperidine and pyridine, featuring a bromine atom attached to the pyridine ring
Preparation Methods
The synthesis of 1-(4-Bromopyridin-2-yl)piperidin-4-one typically involves the reaction of 4-bromopyridine with piperidin-4-one under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromine atom on the pyridine ring is replaced by the piperidin-4-one moiety.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Bromopyridin-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
1-(4-Bromopyridin-2-yl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-2-yl)piperidin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom and the piperidin-4-one moiety contribute to its binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Bromopyridin-2-yl)piperidin-4-one can be compared with other similar compounds, such as:
1-(6-Bromopyridin-2-yl)piperidin-4-ol: This compound has a hydroxyl group instead of a ketone, which affects its reactivity and applications.
1-(3-Bromopyridin-2-yl)piperidin-4-one: The position of the bromine atom on the pyridine ring is different, leading to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(4-bromopyridin-2-yl)piperidin-4-one |
InChI |
InChI=1S/C10H11BrN2O/c11-8-1-4-12-10(7-8)13-5-2-9(14)3-6-13/h1,4,7H,2-3,5-6H2 |
InChI Key |
KZFAMMXMGUNWQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
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